

Hdac1-IN-8: Application Notes for Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hdac1-IN-8*

Cat. No.: *B15583609*

[Get Quote](#)

For Research Use Only.

Introduction

Hdac1-IN-8 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), a key enzyme involved in the epigenetic regulation of gene expression. Overexpression of HDAC1 is frequently observed in various cancers and is associated with tumor progression and poor prognosis. Inhibition of HDAC1 can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis (programmed cell death), making it a promising strategy for cancer therapy. These application notes provide an overview of **Hdac1-IN-8** and detailed protocols for its use in studying apoptosis in tumor cells.

Due to the limited availability of specific data on the cellular effects of **Hdac1-IN-8**, this document utilizes MS-275 (Entinostat), a well-characterized and clinically evaluated HDAC1 inhibitor, as a representative compound for the detailed experimental protocols. The principles and methods described herein are broadly applicable to the study of HDAC1 inhibitors and their effects on apoptosis.

Data Presentation

Enzymatic Inhibition Profile of Hdac1-IN-8

Hdac1-IN-8 demonstrates selectivity for HDAC1 over other HDAC isoforms, particularly HDAC8.

Compound	Target	IC50 (μM)
Hdac1-IN-8	HDAC1	11.94
HDAC6	22.95	
HDAC8	>500	

Cellular Potency of a Representative HDAC1 Inhibitor (MS-275/Entinostat)

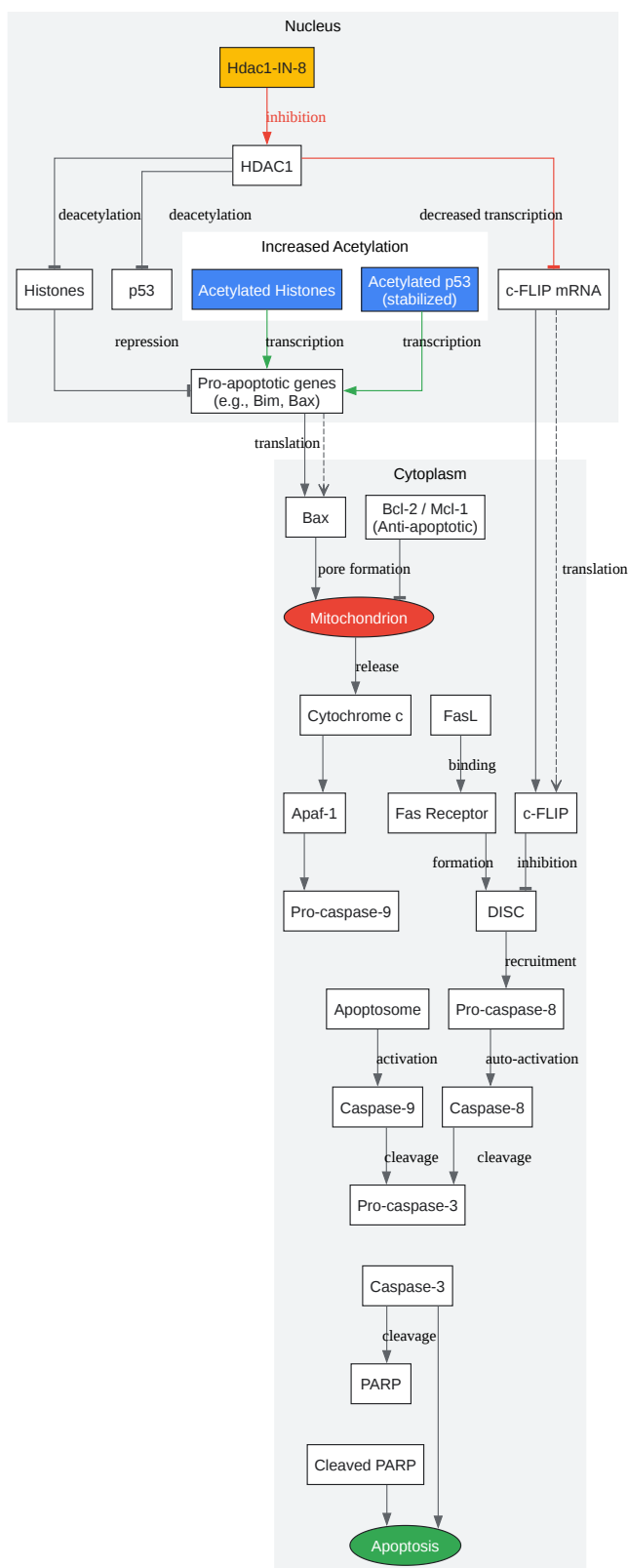
The following table summarizes the anti-proliferative and apoptosis-inducing activity of MS-275 in various human cancer cell lines. This data serves as a reference for designing experiments with **Hdac1-IN-8**.

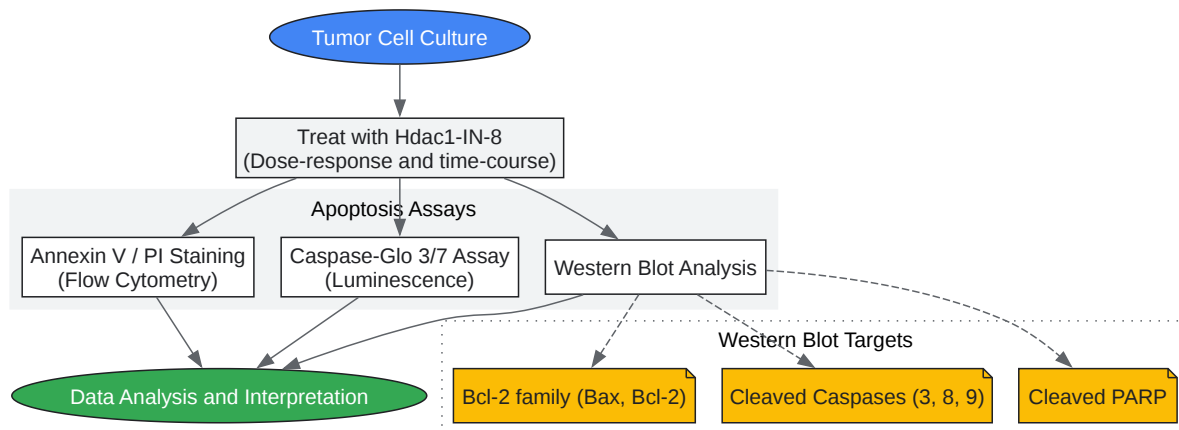
Cell Line	Cancer Type	Assay	IC50 (μM)	Reference
K562	Chronic Myelogenous Leukemia	Proliferation	~1.0	[1]
U937	Histiocytic Lymphoma	Proliferation	~1.0	[1]
HL-60	Acute Promyelocytic Leukemia	Proliferation	0.04 - 0.2	[2]
A2780	Ovarian Carcinoma	Proliferation	~0.1	[2]
HT-29	Colorectal Adenocarcinoma	Proliferation	~1.0	[2]
HD-LM2	Hodgkin Lymphoma	Proliferation	~0.1	[3]
L-428	Hodgkin Lymphoma	Proliferation	~0.2	[3]
Osteosarcoma Cells (LM7)	Osteosarcoma	Sensitization to FasL-induced cell death	2.0 (effective concentration)	[4]

Signaling Pathways and Experimental Workflows

Hdac1-IN-8-Mediated Apoptotic Signaling Pathway

Inhibition of HDAC1 by **Hdac1-IN-8** is hypothesized to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the acetylation of histone and non-histone proteins, leading to changes in gene expression and protein function that favor cell death.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Hdac1-IN-8: Application Notes for Inducing Apoptosis in Tumor Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583609#hdac1-in-8-for-inducing-apoptosis-in-tumor-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com